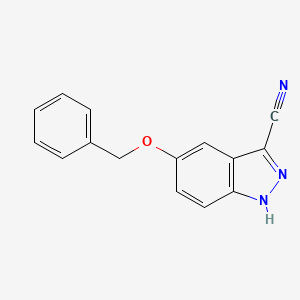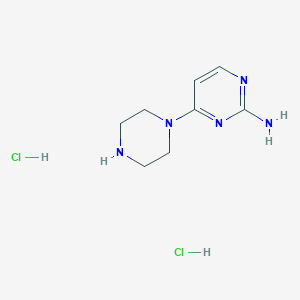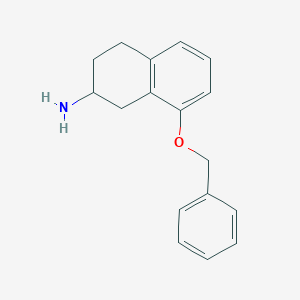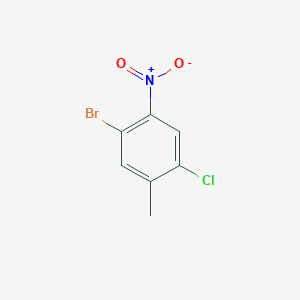
6-Bromoquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinoline-8-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxamide group at the 8th position makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-carboxamide can be achieved through several methodsFor example, starting with 8-bromoquinoline, the compound can be converted to 8-cyanoquinoline, which is then transformed into the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by amide formation. The use of transition metal catalysts, metal-free ionic liquid mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The quinoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted quinoline derivatives .
Applications De Recherche Scientifique
6-Bromoquinoline-8-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used to study the structure-activity relationships of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as CD38, which plays a role in various cellular processes. The compound’s ability to interact with these targets can lead to changes in cellular functions and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
8-Methoxycoumarin-3-carboxamides: Known for their anticancer activity.
2-Substituted Quinoline-4-carboxylic Acids: Studied for their antiviral properties
Uniqueness
6-Bromoquinoline-8-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
6-bromoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14) |
Clé InChI |
MEPQDMPPWYVWBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)






![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)

